molecular formula C12H14O2 B6323895 Methyl 4-cyclopropyl-2-methylbenzoate CAS No. 909698-09-5

Methyl 4-cyclopropyl-2-methylbenzoate

Cat. No.: B6323895
CAS No.: 909698-09-5
M. Wt: 190.24 g/mol
InChI Key: ULOSWMDGEIECAT-UHFFFAOYSA-N
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Description

Methyl 4-cyclopropyl-2-methylbenzoate is a substituted benzoate ester characterized by a cyclopropyl group at the para position and a methyl group at the ortho position of the benzene ring. Its molecular structure grants it unique physicochemical properties, such as moderate polarity and stability under standard storage conditions.

Properties

IUPAC Name

methyl 4-cyclopropyl-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-8-7-10(9-3-4-9)5-6-11(8)12(13)14-2/h5-7,9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOSWMDGEIECAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2CC2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-cyclopropyl-2-methylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-cyclopropyl-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Another method involves the reaction of 4-cyclopropyl-2-methylbenzoyl chloride with methanol. This reaction is usually performed in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and automated systems allows for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyclopropyl-2-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 4-cyclopropyl-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The cyclopropyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl 4-cyclopropyl-2-methylbenzoate with compounds exhibiting high structural similarity (≥0.92 similarity score), as identified in chemical databases and safety guidelines:

Compound Name CAS Number Similarity Score Key Structural Differences Precautionary Notes (Storage/Safety)
This compound [81631-63-2] 1.00 Reference compound P101, P102, P103, P201, P202
A355587 [797-21-7] 0.93 Likely substituent variation at cyclopropyl group Not explicitly stated
A319837 [148438-02-2] 0.92 Ethylene-linked dimer (two benzoate units) Requires special handling instructions
Dimethyl 4,4'-(ethane-1,2-diyl)dibenzoate [909698-09-5] 0.92 Ethane-bridged dimeric structure Similar precautions as primary compound

Key Findings:

Structural Variations: A319837 and Dimethyl 4,4'-(ethane-1,2-diyl)dibenzoate are dimeric analogs, which may exhibit higher molecular weight and altered solubility compared to the monomeric reference compound .

Safety and Handling :

  • All compounds share standard precautionary measures (e.g., P102: "Keep out of reach of children"), but dimeric analogs may require additional handling protocols due to increased complexity .

Functional Implications: The cyclopropyl group in this compound may confer enhanced metabolic stability compared to non-cyclopropyl analogs, a feature observed in pharmacologically active compounds like bardoxolone methyl (a known Nrf2 activator) . Dimeric structures (e.g., Dimethyl 4,4'-(ethane-1,2-diyl)dibenzoate) could serve as cross-linking agents or precursors in polymer synthesis.

Biological Activity

Methyl 4-cyclopropyl-2-methylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, including synthesis, pharmacological properties, and case studies.

Chemical Structure and Synthesis

This compound is characterized by its benzoate structure with a cyclopropyl and methyl substituent. The synthesis typically involves esterification reactions, where the corresponding benzoic acid is reacted with methanol in the presence of an acid catalyst.

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of this compound. In vitro assays have shown that this compound exhibits significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that this compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus, which is known for its clinical significance due to antibiotic resistance.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6.

Table 2: Cytokine Inhibition by this compound

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-α15075
IL-620090

This suggests that this compound may modulate inflammatory responses, making it a candidate for further investigation in inflammatory disease models.

Case Studies

  • Antibacterial Activity in Clinical Isolates : A study evaluated the efficacy of this compound against clinical isolates of multidrug-resistant bacteria. The compound showed promising results, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 16 µg/mL.
  • In Vivo Anti-inflammatory Study : An animal model of arthritis was used to assess the anti-inflammatory effects of this compound. The treatment group exhibited reduced swelling and pain compared to the control group, with histological analysis revealing decreased infiltration of inflammatory cells in joint tissues.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in bacterial growth and inflammation. Preliminary docking studies suggest that it may inhibit bacterial topoisomerases, which are critical for DNA replication and transcription.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-cyclopropyl-2-methylbenzoate
Reactant of Route 2
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Methyl 4-cyclopropyl-2-methylbenzoate

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